6-Methoxyl-2-aminobenzoxazol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

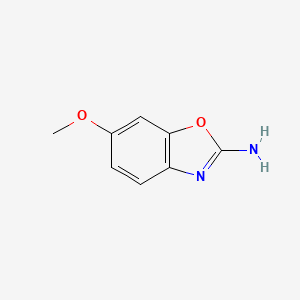

6-Methoxyl-2-aminobenzoxazol is a heterocyclic aromatic compound with the molecular formula C8H8N2O2 It is a derivative of benzoxazole, characterized by the presence of a methoxy group at the 6th position and an amino group at the 2nd position on the benzoxazole ring

Mechanism of Action

Mode of Action

It has been suggested that the compound and its analogs demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .

Biochemical Pathways

Metabolomics analysis of Trichinella spiralis treated with 6-Methoxybenzo[D]oxazol-2-amine showed significant up-regulation of purine and pyrimidine metabolism and down-regulation of sphingolipid metabolism . This suggests that the compound may interfere with these biochemical pathways, leading to its anthelmintic effects.

Pharmacokinetics

It is suggested that the bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Result of Action

The in vivo results demonstrate that a dose of 250 mg/kg reduced the Trichinella spiralis abundance in the digestive tract by 49% . This suggests that 6-Methoxybenzo[D]oxazol-2-amine has a significant anthelmintic effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyl-2-aminobenzoxazol typically involves the reaction of 2-aminophenol with a suitable methoxy-substituted reagent. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from 5°C to room temperature for about one hour .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyl-2-aminobenzoxazol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions adjacent to the amino and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.

Scientific Research Applications

6-Methoxyl-2-aminobenzoxazol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

2-Aminobenzoxazole: Lacks the methoxy group at the 6th position.

6-Methoxybenzoxazole: Lacks the amino group at the 2nd position.

2-Aminobenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.

Uniqueness

6-Methoxyl-2-aminobenzoxazol is unique due to the presence of both the methoxy and amino groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

6-Methoxyl-2-aminobenzoxazol is a compound known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features both methoxy and amino groups, which contribute to its unique chemical reactivity and biological profile. The presence of these functional groups enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains. For instance, studies show that this compound can inhibit the growth of Candida albicans , a common fungal pathogen, by disrupting its energy metabolism and increasing reactive oxygen species (ROS) production .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cellular assays using the T-Jurkat cell line, this compound was found to possess antiproliferative effects. This suggests that it may interfere with cancer cell growth through mechanisms that require further elucidation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Preliminary studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully characterized.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Induction of Oxidative Stress : By increasing ROS levels in target cells, it can induce apoptosis in cancerous and fungal cells.

- Disruption of Cellular Membranes : Its chemical structure allows it to integrate into cellular membranes, affecting their integrity and function.

Study on Antifungal Activity

A notable study evaluated the antifungal activity of this compound against Candida albicans. The results indicated a significant reduction in fungal viability correlated with increased ROS production and decreased mitochondrial membrane potential . This highlights the compound's potential as a therapeutic agent against fungal infections.

Anticancer Research

In another investigation focusing on cancer cell lines, this compound demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. The study emphasized the need for further research to identify specific molecular targets within cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

6-methoxy-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHWUZZUTWZSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732643 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-08-4 |

Source

|

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.